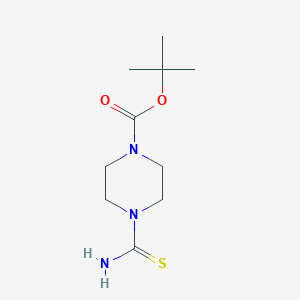
Tert-butyl 4-carbamothioylpiperazine-1-carboxylate
Cat. No. B177007
Key on ui cas rn:
196811-66-2
M. Wt: 245.34 g/mol
InChI Key: JBKRAGACGOPWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07915300B2
Procedure details


To a solution of piperazine-1-carboxylic acid tert-butyl ester (32.2 mmol) in tetrahydrofuran (60 ml) was added thiocarbonyldiimidazole (37.0 mmol). The reaction was stirred at RT for 2 h then heated at 55° C. for 1 h. The reaction was concentrated in vacuo to approximately half the volume and methanolic ammonia added (7N, 107.4 mmol). The reaction was heated at 55° C. for 16 h. The reaction was concentrated in vacuo to approximately half the volume and cooled to 0° C. at which point the product precipitated from solution. The product was collected by filtration to yield the title compound as a white solid (3.3 g). 1H NMR (400 MHz, d6-DMSO) 1.40 (9H, s), 3.32 (4H, s), 3.71 (4H, s), 7.42 (1H,s).
Quantity
32.2 mmol
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[C:14](N1C=CN=C1)([N:16]1C=CN=C1)=[S:15]>O1CCCC1>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14](=[S:15])[NH2:16])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
32.2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCNCC1
|
|
Name
|
|
|
Quantity
|
37 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)(N1C=NC=C1)N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at RT for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then heated at 55° C. for 1 h
|
|
Duration
|
1 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction was concentrated in vacuo to approximately half the volume and methanolic ammonia
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added (7N, 107.4 mmol)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated at 55° C. for 16 h
|
|
Duration
|
16 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction was concentrated in vacuo to approximately half the volume
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C. at which point the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated from solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was collected by filtration
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C(N)=S
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 41.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
